molecular formula C14H11ClFNO B4504327 4-chloro-2-fluoro-N-(2-methylphenyl)benzamide

4-chloro-2-fluoro-N-(2-methylphenyl)benzamide

Cat. No.: B4504327
M. Wt: 263.69 g/mol
InChI Key: BAGFOAQYULSMHN-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-(2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H11ClFNO and its molecular weight is 263.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.0513198 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipathogenic Activity

4-Chloro-2-fluoro-N-(2-methylphenyl)benzamide and its derivatives show promise in antimicrobial applications. A study highlighted the synthesis of various acylthioureas, closely related to this compound, and their interaction with bacterial cells. These derivatives demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This indicates potential use in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Crystallography and Material Science

The compound and its related derivatives have been studied for their crystallographic properties. For instance, 4-fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule closely related to this compound, exhibits dimorphic behavior. This has been studied through morphology, X-ray single-crystal structure analysis, differential thermal analysis, and second harmonic generation measurements. The results showed different morphologies in the crystallization process, indicating potential applications in material science (Chopra & Row, 2005).

Neurological Applications

In the field of neurology, derivatives of this compound have been used in brain imaging studies. A study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the compound, in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research provides insights into the neurological applications of such compounds (Kepe et al., 2006).

Polymer Science

In polymer science, related compounds have been used to synthesize polyamides with unique properties. A study described the synthesis of polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, involving derivatives of this compound. These polyamides exhibited non-crystallinity, excellent solubility in polar solvents, and high thermal stability, indicating potential applications in high-performance materials (Hsiao et al., 2000).

Photochemical Applications

In photochemistry, the photodehalogenation of haloanilines, which are closely related to this compound, has been studied. The process involves heterolytic dehalogenation under irradiation, leading to the formation of different products. This research indicates potential applications in designing less phototoxic fluorinated drugs and understanding the photochemical behavior of similar compounds (Fagnoni et al., 1999).

Properties

IUPAC Name

4-chloro-2-fluoro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGFOAQYULSMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.